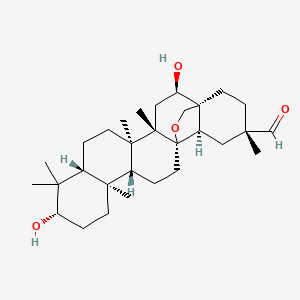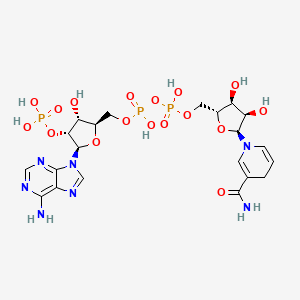![molecular formula C14H11N3 B1251356 4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)
4-Phenyl-[2,7]naphthyridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-[2,7]naphthyridin-1-amine is a natural product found in Lophocladia with data available.
Scientific Research Applications
Chemical Synthesis and Characterization
4-Phenyl-[2,7]naphthyridin-1-amine and its derivatives are prominent in chemical synthesis and characterization. The compound and its analogs have been synthesized through various chemical processes, demonstrating the structural versatility and the potential for diverse applications:
Synthesis of Derivatives : The synthesis of 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one derivatives demonstrates the structural diversity attainable from the base compound. These derivatives were synthesized by condensation of related compounds with aldehydes and acid anhydrides, showcasing the chemical reactivity and potential for creating a wide range of molecules for various applications (Xu et al., 2014).
Development of Fluorescent Sensors : A novel pyrene-based fluorescent probe was synthesized, incorporating 4-phenyl-2-(pyren-1-yl)-1,8-naphthyridine. This compound acts as a selective “turn-on” sensor for Ni2+ ions, indicating its potential application in environmental monitoring and bioimaging (Khan et al., 2018).
Supramolecular Chemistry : The compound's interaction with carboxylic acid derivatives in forming supramolecular organic salts was studied, revealing the importance of non-covalent interactions in the formation of complex structures. This research enhances the understanding of molecular binding and structure formation, which is crucial in the development of new materials and drugs (Jin et al., 2011).
Green Chemistry : The compound has been utilized in green synthesis processes. For instance, fused polycyclic derivatives were synthesized in ionic liquids, highlighting the use of environmentally benign methods in chemical synthesis (Feng et al., 2016).
Biological Applications
The compound has also shown potential in biological applications, particularly in the development of new antimicrobial agents:
Antimicrobial Activity : Novel derivatives of 4-phenyl-[2,7]naphthyridin-1-amine were synthesized and demonstrated antimicrobial activity against various bacterial strains, pointing towards potential applications in combating bacterial infections (Sakram et al., 2018).
Molecular Interactions and Unfolding : Studies on heterocyclic ureas derived from the compound revealed their concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This research provides insights into molecular interactions and structural transitions, which are fundamental in understanding protein folding and designing novel biomaterials (Corbin et al., 2001).
Synthesis of High Tg and Organosoluble Materials : The compound was involved in synthesizing aromatic poly(amine−1,3,4-oxadiazole)s with donor and acceptor moieties, useful for blue-light-emitting materials. This highlights the compound's role in developing new materials for electronic and photonic applications (Liou et al., 2006).
properties
Product Name |
4-Phenyl-[2,7]naphthyridin-1-amine |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-phenyl-2,7-naphthyridin-1-amine |
InChI |
InChI=1S/C14H11N3/c15-14-13-8-16-7-6-11(13)12(9-17-14)10-4-2-1-3-5-10/h1-9H,(H2,15,17) |
InChI Key |
UGLZUYWXOHMUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=C2C=CN=C3)N |
synonyms |
lophocladine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(1-benzofuran-4-yl)-N-methyl-N-[(5S,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1251283.png)






